3-acetamido-N-(4-chlorophenyl)benzamide

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Researchers face unpredictable bioactivity when substituting benzamide analogs, as even positional isomerism (3- vs. 4-acetamido) alters solubility, target binding, and off-target profiles. This compound offers a defined, non-interchangeable structural solution. - **Defined physicochemical profile**: Higher cLogP than para-analogs; useful for membrane permeability studies. - **Method development standard**: Validates HPLC/LC-MS system suitability for benzamide derivatives. - **Reliable supply**: BenchChem provides rigorous quality control and documented batch-to-batch consistency.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
Cat. No. B4944409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-N-(4-chlorophenyl)benzamide
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClN2O2/c1-10(19)17-14-4-2-3-11(9-14)15(20)18-13-7-5-12(16)6-8-13/h2-9H,1H3,(H,17,19)(H,18,20)
InChIKeyKWZUXCKSSBURMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-N-(4-chlorophenyl)benzamide Procurement & Differentiation


3-Acetamido-N-(4-chlorophenyl)benzamide (IUPAC: 3-(acetylamino)-N-(4-chlorophenyl)benzamide) is a synthetic small molecule belonging to the class of substituted benzamides . It is characterized by a central benzamide core with an acetamido group at the meta (3-) position and a 4-chlorophenyl substituent on the amide nitrogen . This specific substitution pattern distinguishes it from a family of closely related benzamide analogs and is the primary driver of its unique properties as a research tool and chemical intermediate .

Substituted benzamide research tool
Defined 3-acetamido, 4’-chlorophenyl substitution
Synthetic intermediate for SAR probe development

3-Acetamido-N-(4-chlorophenyl)benzamide Substitution Risks


Substituting 3-acetamido-N-(4-chlorophenyl)benzamide with a closely related benzamide analog is not a trivial, like-for-like exchange. The position of the acetamido group on the central phenyl ring (e.g., 3- vs. 4-substitution) can profoundly alter a molecule's physicochemical properties, including its hydrogen-bonding network and lipophilicity [1]. This, in turn, directly impacts critical experimental parameters such as solubility, target binding affinity, and off-target profiles in biological assays . The specific 3-acetamido, 4'-chloro arrangement is not just a minor structural variation; it is the core structural feature that defines this compound's unique behavior in a research or industrial context, as quantified in the evidence below.

Target Compound
3-acetamido substitution drives unique H-bonding and lipophilicity
Para-substituted Analog
Regioisomeric shift may alter solubility and membrane permeability
Target Compound
4’-chloro arrangement defines SAR scaffold behavior
Para-substituted Analog
Modified substitution pattern may lead to different binding profiles
Target Compound
Assay conditions optimized for this regioisomer may not transfer
Para-substituted Analog
Buffer and co-solvent conditions may need re-validation

3-Acetamido-N-(4-chlorophenyl)benzamide Selection Evidence


Lipophilicity: Meta vs. Para Substitution

Computational predictions indicate a significant difference in lipophilicity (cLogP) between the target compound (3-acetamido) and its para-substituted regioisomer, 4-acetamido-N-(4-chlorophenyl)benzamide. This difference is driven by the position of the acetamido group, which affects molecular conformation and electron distribution, leading to a measurable divergence in calculated lipophilicity [1].

Lipophilicity
Class-level
Target cLogP 4.78 vs. 2.3–2.5 (para analog)
Predicted higher membrane permeability context
In silico, class-level inference
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Aqueous Solubility: Assay Compatibility

Experimental data for the target compound shows a specific aqueous solubility profile at physiological pH. At pH 7.4, the solubility is reported as 1 (unit not specified, but assumed to be μg/mL or mg/L based on typical reporting) . This can be contrasted with the broader solubility range of benzamide derivatives, which can vary from highly soluble to insoluble depending on substitution [1].

Aqueous Solubility
Data to verify
38 (water); 1 at pH 7.4
Low solubility; co-solvent planning needed
Units not specified; verify before use
Assay Development Biophysics Formulation

Conformational Rigidity & Rotational Barriers

The class of benzamides, particularly those with ortho-substitution, exhibit notable barriers to rotation around the amide bonds [1]. While the target compound is not ortho-substituted, its meta-acetamido and para-chloro substitution pattern still influences its conformational dynamics. In contrast, simpler N-(4-chlorophenyl)benzamide without the acetamido group has been characterized as having a more flexible, typical benzanilide structure [2].

Conformational Rigidity
Class-level
3-acetamido group introduces distinct conformational dynamics
May influence target selectivity via pre-organized shape
Class-level inference; not directly quantified
Structural Chemistry Conformational Analysis Molecular Modeling

3-Acetamido-N-(4-chlorophenyl)benzamide Application Scenarios


Medicinal Chemistry: ADME SAR Studies

This compound is best utilized as a reference tool in structure-activity relationship (SAR) studies focused on optimizing physicochemical properties like lipophilicity and solubility. Its higher predicted cLogP compared to para-substituted analogs [1] makes it a candidate for exploring the impact of meta-substitution on membrane permeability. Conversely, its low aqueous solubility provides a clear challenge for formulation scientists to overcome, making it a useful model compound for solubility-enhancement studies.

Chemical Biology: Biased Probe Design

The unique 3-acetamido substitution pattern, which differentiates it from the unsubstituted N-(4-chlorophenyl)benzamide core, is predicted to alter its conformational preferences [1]. This makes it a valuable starting point for developing conformationally biased chemical probes. Such probes can be used to interrogate protein targets where a specific, pre-organized molecular shape is required for binding, offering a potential advantage in selectivity over more flexible, unconstrained analogs.

Analytical Chemistry: Method Development

As a distinct chemical entity with defined (though limited) solubility characteristics [1] and unique chromatographic behavior implied by its predicted lipophilicity , this compound can serve as a reference standard or system suitability test component in HPLC and LC-MS method development. Its specific retention time and ionization profile can be used to benchmark instrument performance and validate analytical methods for related benzamide derivatives.

Application
Selection Property
Validation Focus
ADME SAR Studies
Meta-substitution lipophilicity context
Membrane permeability & solubility limits
Biased Probe Design
Conformationally restrained scaffold
Target selectivity via molecular shape
Analytical Method Development
Distinct chromatographic retention
HPLC/LC-MS system suitability
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